4-Cyanopyridine-2-carboxylic acid
Description
Significance within Pyridine (B92270) Carboxylic Acid Chemistry and Heterocyclic Systems
Pyridine carboxylic acids are a well-established class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. google.com Within this family, 4-Cyanopyridine-2-carboxylic acid stands out due to the presence of the electron-withdrawing cyano group. This substituent significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and modifying the acidity of the carboxylic acid group.
The presence of three distinct reactive sites—the pyridine nitrogen, the carboxylic acid, and the cyano group—makes this compound a highly versatile precursor in the construction of complex heterocyclic systems. biosynth.com The pyridine nitrogen can act as a ligand for metal coordination, while the carboxylic acid and cyano groups can participate in a variety of organic reactions, including esterification, amidation, and cycloadditions. This trifunctional nature allows for the stepwise and controlled synthesis of elaborate molecular frameworks with tailored properties.
Current Research Landscape and Emerging Areas of Investigation
The current research landscape for this compound is vibrant and expanding, with significant efforts focused on its application in coordination chemistry, materials science, and catalysis.
In coordination chemistry , the ability of this compound to act as a versatile ligand is being extensively explored. rsc.org The pyridine nitrogen and the carboxylate group can chelate to a single metal center or bridge multiple metal ions, leading to the formation of diverse coordination polymers and metal-organic frameworks (MOFs). rsc.org Researchers are investigating how the cyano group, either as a non-coordinating spectator or as a bridging unit, influences the structure and properties of these materials. The resulting coordination complexes are being studied for potential applications in gas storage, separation, and catalysis.
In the realm of materials science , the rigid and functionalized nature of this compound makes it an attractive component for the design of novel organic materials. Its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the electronic and photophysical properties of these materials through chemical modification of the this compound core is a key area of interest.
Catalysis represents another burgeoning area of investigation. The pyridine moiety can serve as a ligand to stabilize catalytically active metal centers, while the carboxylic acid and cyano groups can be modified to introduce additional functionalities or to anchor the catalyst to a solid support. rsc.org This allows for the development of both homogeneous and heterogeneous catalysts for a variety of organic transformations. For instance, pyridine-2-carboxylic acid has been shown to be an effective catalyst for the synthesis of pyrazolo[3,4-b]quinolinones. rsc.org
Furthermore, emerging research is exploring the use of this compound in the synthesis of biologically active molecules. The pyridine and carboxylic acid motifs are common features in many pharmaceuticals, and the introduction of a cyano group can modulate the pharmacological properties of these compounds. nih.gov The development of new synthetic methodologies that utilize this compound as a key intermediate is an active area of research with the potential to impact drug discovery and development.
Table of Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂ | biosynth.comchemscene.com |
| Molecular Weight | 148.12 g/mol | biosynth.comchemscene.com |
| CAS Number | 640296-19-1 | biosynth.comchemscene.com |
| Appearance | Solid | sigmaaldrich.com |
| Solubility | Soluble in water, alcohols, and ethers. | biosynth.com |
| Flash Point | 210 °C | biosynth.com |
| SMILES | C1=CN=C(C=C1C#N)C(=O)O | chemscene.com |
| InChI | 1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) | sigmaaldrich.com |
| InChI Key | CMKZSIGRFONKKC-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSIGRFONKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639996 | |
| Record name | 4-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640296-19-1 | |
| Record name | 4-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Cyanopyridine 2 Carboxylic Acid and Its Chemical Analogs
Direct Synthetic Routes to 4-Cyanopyridine-2-carboxylic Acid
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the carboxylic acid moiety from a suitable precursor or the hydrolysis of a nitrile-containing starting material.
Oxidative Transformations for Carboxylic Acid Moiety Formation
One potential route to forming the carboxylic acid at the C-2 position involves the oxidation of a precursor bearing a more reduced carbon group, such as a methyl or formyl group. A common strategy in pyridine (B92270) chemistry involves the oxidation of an N-oxide intermediate. For instance, a synthetic process for related pyridine carboxylic acids involves the formation of a pyridine N-oxide, followed by cyanation and subsequent hydrolysis. rasayanjournal.co.in This method, while multi-step, highlights a pathway where oxidation and functional group installation are key steps. rasayanjournal.co.in
A more direct precursor could be 2-methyl-4-cyanopyridine. The ammoxidation of methylpyridines is a well-established industrial process for producing cyanopyridines. chemicalbook.com For example, 4-methylpyridine (B42270) is converted to 4-cyanopyridine (B195900) with high conversion and yield by reacting it with ammonia (B1221849) and air over a catalyst at elevated temperatures (330-450 °C). chemicalbook.com A similar oxidation of the methyl group in 2-methyl-4-cyanopyridine, not to a nitrile, but to a carboxylic acid using strong oxidizing agents, represents a feasible, though challenging, synthetic strategy.
Hydrolysis of Nitrile Precursors (e.g., 4-Cyanopyridine-2-carboxamide)
The hydrolysis of a nitrile or amide precursor is a fundamental and widely used method for synthesizing carboxylic acids. google.com This reaction can proceed under either acidic or basic conditions, typically requiring heat. google.com An amide is often an isolable intermediate in the pathway from a nitrile to a carboxylic acid. google.com
For the synthesis of this compound, two primary precursors can be considered for hydrolysis:
2,4-Dicyanopyridine: The challenge in using this precursor lies in achieving regioselective hydrolysis of the C-2 nitrile group while leaving the C-4 nitrile intact. The electronic environment of the two nitrile groups is different, which could potentially be exploited under carefully controlled conditions.
4-Cyanopyridine-2-carboxamide: This is a more direct precursor where the C-2 position is already partially hydrolyzed to the amide. The final step is the hydrolysis of the amide to the carboxylic acid. Continuous flow processes have been developed for the hydrolysis of various cyanopyridines into their corresponding amides or carboxylic acids. google.com
The general conditions for these transformations are summarized in the table below.
| Reaction Type | Reagents | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Nitrile/Amide, Dilute Acid (e.g., HCl) | Heat under reflux | Carboxylic Acid and Ammonium Salt | google.com |
| Base-Catalyzed Hydrolysis | Nitrile/Amide, Base (e.g., NaOH) | Heat under reflux | Carboxylate Salt and Ammonia | google.com |
| Enzymatic Hydrolysis | Nitrile, Nitrilase/Amidase | Aqueous buffer, specific pH and temperature | Carboxylic Acid or Amide | google.com |
Derivatization Strategies and Analog Synthesis from this compound Scaffold
The this compound scaffold is a valuable starting point for creating diverse chemical analogs through functionalization of the pyridine ring or modification of its existing side chains.
Functionalization at Pyridine Ring Positions and Side Chains
Direct and selective C-H functionalization of pyridine is a significant challenge in organic synthesis due to the electron-poor nature of the ring and the coordinating power of the nitrogen atom. rsc.org However, modern synthetic methods have made substantial progress in this area, offering pathways to introduce new substituents onto the heterocyclic core. sigmaaldrich.cninstitut-curie.org For the this compound scaffold, the strong electron-withdrawing nature of both the cyano and carboxyl groups further deactivates the ring toward electrophilic attack but could facilitate nucleophilic aromatic substitution if a suitable leaving group were present at the C-3, C-5, or C-6 positions.
Modifications of Carboxylic Acid and Nitrile Functional Groups
The existing functional groups on the scaffold offer reliable handles for derivatization.
Carboxylic Acid Group: The carboxylic acid at the C-2 position can be readily converted into a variety of other functional groups. thermofisher.com Common derivatization methods include esterification, which can be achieved through mixed anhydride (B1165640) or acyl chloride methods, and amidation. thermofisher.comnih.gov For example, pyridine-carboxylic acids can be reacted with alcohols in the presence of coupling agents like 2-methyl-6-nitrobenzoic anhydride to form esters. nih.gov Conversion to the highly reactive 4-cyanopyridine-2-carbonyl chloride can also be accomplished using reagents such as thionyl chloride, enabling a wider range of nucleophilic acyl substitution reactions. google.com
Nitrile Group: The cyano group at the C-4 position can also be transformed. It can be hydrolyzed to a carboxamide or fully to a carboxylic acid, yielding 2,4-pyridinedicarboxylic acid derivatives. Alternatively, it can be reduced to an aminomethyl group using powerful reducing agents.
| Functional Group | Reaction Type | Example Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification (Mixed Anhydride) | Alcohol, 2-methyl-6-nitrobenzoic anhydride | Ester | nih.gov |
| Carboxylic Acid | Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride | google.com |
| Carboxylic Acid | Amidation | Amine, Carbodiimide (e.g., EDAC) | Amide | thermofisher.com |
| Nitrile | Hydrolysis (Partial) | H₂O, Acid or Base (controlled) | Carboxamide | google.com |
Regioselective Synthesis Approaches for Substituted Pyridines
Constructing analogs by building the substituted pyridine ring from acyclic precursors allows for precise control over the substitution pattern. Advanced strategies enable the regioselective synthesis of highly functionalized pyridines.
One powerful method involves the generation of pyridyne intermediates, which allows for adjacent double functionalization. nih.gov For example, a 3,4-pyridyne can be generated from a 3-chloropyridine (B48278) derivative; subsequent regioselective addition of a Grignard reagent at the C-4 position followed by quenching with an electrophile at the C-3 position yields 2,3,4-trisubstituted pyridines. nih.gov Another modern approach uses pyridine-boryl radicals, generated in situ from 4-cyanopyridine, to achieve metal-free C-4 substitution via a radical addition/coupling mechanism with various acceptors like α,β-unsaturated ketones. acs.org Furthermore, one-pot multi-component reactions provide an efficient route to complex pyridines, such as the synthesis of 3-sulfonyl-2-aminopyridines from acroleines, sulfonylacetonitriles, and amines. acs.org
| Synthetic Strategy | Key Intermediate | Positions Functionalized | Brief Description | Reference |
|---|---|---|---|---|
| Pyridyne Chemistry | 3,4-Pyridyne | C-3 and C-4 | Generation of a pyridyne from a halopyridine, followed by sequential addition of a nucleophile and an electrophile. | nih.gov |
| Radical Addition/Coupling | Pyridine-boryl radical | C-4 | Metal-free radical addition to an acceptor, starting from 4-cyanopyridine. | acs.org |
| Multi-component Reaction | Enamine/Enaminonitrile | Multiple (e.g., C-2, C-3) | A one-pot reaction combining three or more starting materials to rapidly build a complex pyridine ring. | acs.org |
Sustainable and Efficient Synthesis Protocols for this compound
A notable method for synthesizing a derivative, methyl 2-cyano-4-pyridinecarboxylate, which can be subsequently hydrolyzed to the target carboxylic acid, begins with 4-cyanopyridine. nus.edu.sg This multi-step process involves hydrolysis, N-oxidation, and cyanation.
The initial step involves the hydrolysis of 4-cyanopyridine to isonicotinic acid. This is typically achieved using a sodium hydroxide (B78521) solution, followed by neutralization with hydrochloric acid. nus.edu.sg The resulting isonicotinic acid is then subjected to N-oxidation, often using hydrogen peroxide in glacial acetic acid. nus.edu.sg This step is critical for activating the pyridine ring for the subsequent introduction of the second functional group.
The final key step is the cyanation of the N-oxide intermediate to introduce the cyano group at the 2-position. One reported method utilizes trimethylsilyl (B98337) cyanide in the presence of a catalyst like dimethylcarbamoyl chloride (DMCI) and triethylamine (B128534) in a solvent such as dichloromethane (B109758). nus.edu.sg This process yields the methyl ester of the target compound, which can be converted to this compound through a final hydrolysis step.
While this pathway is effective, its sustainability can be assessed by examining the reagents, solvents, and reaction conditions. The use of strong acids and bases like sodium hydroxide and hydrochloric acid is common, but their handling and disposal require careful management. Solvents like dichloromethane are effective but are classified as problematic or hazardous and efforts in green chemistry aim to replace them with more benign alternatives. unibo.it
The efficiency of this route is highlighted by the high yields reported for certain steps. For instance, the ammoxidation of 4-methylpyridine to produce the 4-cyanopyridine starting material can achieve conversion rates of over 99% and yields greater than 98% in the presence of a suitable catalyst. google.comchemicalbook.com
Future advancements in the sustainable synthesis of this compound could involve the implementation of biocatalysis or flow chemistry. Biocatalysis, using enzymes, offers high selectivity under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. mdpi.com Flow chemistry can enable better control over reaction parameters, improve safety, and allow for more efficient, continuous production processes.
Below is a data table summarizing the reaction steps for the synthesis of a key precursor, methyl 2-cyano-4-pyridinecarboxylate, based on a reported method. nus.edu.sg
Table 1: Synthesis Protocol for Methyl 2-cyano-4-pyridinecarboxylate
| Step | Starting Material | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1. Hydrolysis | 4-Cyanopyridine | Sodium hydroxide, Hydrochloric acid | Water | 100°C (reflux) | 107% (crude) |
| 2. N-Oxidation | Isonicotinic acid | Hydrogen peroxide | Glacial acetic acid | 75°C | 92.5% |
Advanced Spectroscopic and Structural Elucidation of 4 Cyanopyridine 2 Carboxylic Acid
Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and bonding of 4-Cyanopyridine-2-carboxylic acid. These methods probe the vibrational modes of the molecule, which are sensitive to the functional groups present, their bonding environment, and intermolecular forces.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound is distinguished by several key absorption bands that confirm its structure.
A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. orgchemboulder.com The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding, where the carboxylic acid groups of adjacent molecules form dimers. orgchemboulder.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the aromatic pyridine (B92270) ring. orgchemboulder.com
The presence of the nitrile (C≡N) group is confirmed by a sharp and distinct absorption peak around 2202 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense band in the range of 1760-1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by factors such as dimerization and conjugation with the pyridine ring. orgchemboulder.com In saturated carboxylic acids, this peak is typically found between 1730 and 1700 cm⁻¹. spectroscopyonline.com
Furthermore, the C-O stretching vibration of the carboxylic acid group appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com The spectrum also reveals C=C and C=N stretching vibrations of the pyridine ring, typically observed around 1564 and 1544 cm⁻¹, respectively. researchgate.net An O-H bending vibration can also be identified in the region of 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H Stretch (Hydrogen-bonded) | 3300-2500 (very broad) | orgchemboulder.com |
| Nitrile | C≡N Stretch | ~2202 | researchgate.net |
| Carbonyl | C=O Stretch | 1760-1690 (intense) | orgchemboulder.com |
| Carboxylic Acid | C-O Stretch | 1320-1210 | orgchemboulder.com |
| Pyridine Ring | C=C and C=N Stretches | ~1564 and ~1544 | researchgate.net |
| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | orgchemboulder.com |
| Pyridine Ring | C-H Stretch | Superimposed on O-H band | orgchemboulder.com |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for assigning vibrational modes. The Raman spectrum of this compound provides additional details about its molecular structure.
A notable feature in the Raman spectrum of similar carboxylic acids is the lowering of the carbonyl (C=O) frequency, which is attributed to the polymerization of molecules through hydrogen bonding. ias.ac.in For instance, in aqueous solutions, a line around 1720 cm⁻¹ is assigned to unassociated molecules, while a lower frequency band indicates association. ias.ac.in The comparison between infrared and Raman spectra is particularly useful for identifying centrosymmetric aggregates. psu.edu
For 4-cyanopyridine (B195900), a related compound, Raman spectra have been recorded on solid samples and in aqueous solutions. researchgate.net These studies, often supported by Density Functional Theory (DFT) calculations, aid in the precise assignment of vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for the protons of the pyridine ring and the carboxylic acid. The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org This characteristic chemical shift is a reliable indicator of a carboxylic acid proton. libretexts.org The protons on the pyridine ring will appear in the aromatic region, and their specific chemical shifts and coupling patterns will depend on their positions relative to the nitrogen atom and the substituent groups. For instance, in a related compound, 4-bromopyridine-2-carboxylic acid, the protons appear as distinct signals in the aromatic region. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and typically resonates in the range of 160-180 ppm. libretexts.org This is less deshielded than the carbonyl carbons of aldehydes or ketones. libretexts.org The carbon of the nitrile group (C≡N) is also characteristic, appearing in the range of 115-120 ppm. The carbons of the pyridine ring will have distinct chemical shifts based on their electronic environment, influenced by the nitrogen atom and the electron-withdrawing cyano and carboxylic acid groups.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Carboxylic Acid (-COOH) | 10-12 (broad singlet) | libretexts.org |
| ¹H | Pyridine Ring Protons | Aromatic Region | chemicalbook.com |
| ¹³C | Carbonyl Carbon (-COOH) | 160-180 | libretexts.org |
| ¹³C | Nitrile Carbon (-C≡N) | 115-120 | |
| ¹³C | Pyridine Ring Carbons | Aromatic Region |
Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals and determining the connectivity of the molecule.
COSY: A COSY experiment would reveal the coupling relationships between the protons on the pyridine ring, helping to confirm their relative positions.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
Furthermore, variable temperature NMR studies can provide insights into the conformational dynamics of the molecule, such as the potential for restricted rotation around the C-C bond connecting the carboxylic acid to the pyridine ring or the existence of different conformers in solution. nih.govresearchgate.net
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₇H₄N₂O₂), the molecular weight is 148.12 g/mol . biosynth.comchemscene.com In mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern of carboxylic acids in mass spectrometry is often characteristic. Common fragmentation pathways for short-chain carboxylic acids include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). libretexts.org Aromatic carboxylic acids typically exhibit a more prominent molecular ion peak and also undergo fragmentation with losses of -OH and -COOH. youtube.com The presence of the cyano group and the pyridine ring will also influence the fragmentation, potentially leading to characteristic losses and rearrangements that can be used to confirm the structure. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that can be used to observe the molecular ion with minimal fragmentation. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (mass-to-charge ratio) | Identity | Reference |
| [M]⁺ | 148 | Molecular Ion | biosynth.comchemscene.com |
| [M-OH]⁺ | 131 | Loss of hydroxyl radical | libretexts.org |
| [M-COOH]⁺ | 103 | Loss of carboxyl group | libretexts.org |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Interactions
The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the transitions between different energy levels. For carboxylic acids, the presence of a carboxyl group and other chromophores within the molecule dictates its UV-Vis absorption characteristics.
In the case of this compound, the electronic spectrum is influenced by the pyridine ring, the carboxylic acid group, and the cyano group. Generally, carboxylic acids that lack extensive conjugation exhibit an absorption maximum (λmax) at approximately 210 nm. ethz.ch This absorption is often of limited practical use due to its low wavelength. However, the presence of the pyridine ring and the cyano group, which are chromophoric, is expected to result in more informative absorption bands at higher wavelengths.
Detailed experimental studies on the UV-Vis spectrum of this compound are crucial for a comprehensive understanding of its electronic transitions. Theoretical studies on related molecules, such as trans-4-(m-cyanostyryl)pyridine, have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict maximum absorption wavelengths, showing good correlation with experimental data. nih.gov For instance, the absorption maximum for trans-4-(m-cyanostyryl)pyridine was calculated to be around 307.2 nm. nih.gov While this provides a reference, the specific electronic transitions for this compound, including n → π* and π → π* transitions, would be determined by its unique electronic landscape.
A study on ruthenium(II) complexes with bipyridine-dicarboxylic acid ligands, which share structural similarities with the compound of interest, revealed complex UV-visible absorption spectra with multiple bands corresponding to metal-to-ligand charge transfer (MLCT) and intra-ligand transitions. researchgate.net This highlights the significant changes in electronic absorption upon coordination with a metal center.
To provide a clear overview of the expected electronic transitions, the following table summarizes the general absorption regions for the functional groups present in this compound.
| Functional Group/System | Typical Absorption Range (nm) | Type of Transition |
| Carboxylic Acid (unconjugated) | ~210 | n → σ |
| Pyridine | ~179, ~195, ~251 | π → π, n → π |
| Cyano Group | < 200 | n → π |
Note: The actual absorption maxima for this compound will be influenced by the electronic interactions between these groups.
Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal-Containing Systems of this compound
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes containing unpaired electrons. It provides detailed information about the electronic structure, coordination environment, and magnetic properties of the paramagnetic metal center. The coordination of this compound to metal ions such as copper(II), manganese(II), and cobalt(II) results in systems that are amenable to EPR analysis.
Copper(II) Complexes: Copper(II) complexes, with their d⁹ electronic configuration (one unpaired electron), are frequently studied by EPR. nih.gov The EPR spectrum of a Cu(II) complex is characterized by the g-tensor (g|| and g⊥) and the copper hyperfine coupling constant (A|| and A⊥). These parameters are sensitive to the geometry and the nature of the donor atoms of the coordinating ligands. nih.gov
For a Cu(II) complex with this compound, the ligand would likely coordinate through the nitrogen atom of the pyridine ring and one or both oxygen atoms of the carboxylate group. In a frozen solution, these complexes are expected to exhibit an axial or rhombic EPR spectrum. For instance, a Cu(II) tetramic acid complex with a "4 Oxygens" coordination environment exhibited an axial spectrum with g|| = 2.33, g⊥ = 2.07, and A|| = 490 MHz, indicating that the unpaired electron resides in the dx²-y² orbital. The specific parameters for a complex with this compound would provide insights into its precise coordination geometry.
Manganese(II) Complexes: Manganese(II) is a high-spin d⁵ ion (S = 5/2) and its EPR spectra in complexes typically show a characteristic six-line hyperfine pattern due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). The g-value is generally close to the free-electron value of ~2.0. The hyperfine splitting constant (A) is sensitive to the covalency of the metal-ligand bonds. Studies on manganese catalysts with pyridine-appended ligands have shown a six-line signal with a g-factor of 2.00 and a hyperfine splitting constant (A) of around 90 Oe.
Cobalt(II) Complexes: High-spin cobalt(II) (d⁷, S = 3/2) in a non-octahedral environment can also be studied by EPR, although its spectra are often broad due to rapid spin-lattice relaxation. Low-spin cobalt(II) (S = 1/2) complexes, which can be formed with strong-field ligands, typically yield more informative EPR spectra. For example, low-spin cyanide complexes of Co(II) carbonic anhydrases exhibit well-defined axial spectra. The EPR parameters of cobalt complexes with this compound would depend on the spin state and coordination geometry of the cobalt ion.
The following table summarizes typical EPR parameters for related metal complexes, providing a reference for what might be expected for complexes of this compound.
| Metal Ion | Complex Type | g-values | Hyperfine Coupling Constants (A) |
| Copper(II) | Axial | g | |
| Manganese(II) | Isotropic | g ≈ 2.0 | A ≈ 90 G |
| Cobalt(II) | Low-spin (axial) | g |
Note: These are general ranges, and the specific values for complexes with this compound would need to be determined experimentally.
Crystallographic Investigations and Supramolecular Architectures Involving 4 Cyanopyridine 2 Carboxylic Acid
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction has been a pivotal technique in elucidating the three-dimensional structure of 4-Cyanopyridine-2-carboxylic acid and its derivatives at the atomic level.
Determination of Molecular Conformation and Crystal Packing
Studies have shown that in the solid state, the molecules of 4-cyanopyridine (B195900) arrange in antiparallel coplanar stacking layers. d-nb.info The crystal structure of 4-cyanopyridine has been re-determined with modern techniques, providing higher precision in bond lengths, angles, and intermolecular distances. d-nb.info In these structures, all atoms were refined with anisotropic displacement parameters. d-nb.info
The crystal packing is significantly influenced by non-covalent interactions. For instance, in co-crystals with dicarboxylic acids, the 4-cyanopyridine moieties can form supramolecular dimers stabilized by antiparallel nitrile-nitrile interactions and C–H⋯N hydrogen bonds. mdpi.com These dimers then assemble into layered architectures through further hydrogen bonding. mdpi.com
Analysis of Polymorphism and Crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in systems involving 4-cyanopyridine derivatives. For example, co-crystals of 2-cyanopyridine (B140075) with oxalic acid have been found to exhibit polymorphism. researchgate.net The different polymorphic forms can arise from variations in crystallization conditions. researchgate.net For instance, two polymorphs of a coordination polymer involving 4-cyanopyridine, a triclinic (α) and a monoclinic (β) phase, have been identified. researchgate.net The crystallization of 4-cyanopyridine from ethanol (B145695) by slow cooling has yielded crystals suitable for X-ray diffraction. d-nb.info
Co-crystallization and Supramolecular Chemistry with this compound Derivatives
The principles of supramolecular chemistry and crystal engineering are extensively applied to design and synthesize co-crystals of 4-cyanopyridine derivatives with desired structural motifs and properties.
Design Principles for Co-crystals: Application of the pKa Rule
A fundamental principle in co-crystal design is the pKa rule, which helps predict whether the interaction between an acid and a base will result in a salt or a co-crystal. d-nb.info The rule states that a ΔpKa (defined as pKa[protonated base] – pKa[acid]) of less than 0 generally leads to a co-crystal, while a ΔpKa greater than 3 favors salt formation. d-nb.inforesearchgate.net The region between 0 and 3 is less predictable. d-nb.info This rule has been successfully applied in the synthesis of co-crystals of 4-cyanopyridine with various dicarboxylic acids like adipic acid and terephthalic acid. d-nb.inforesearchgate.netresearchgate.net
Table 1: pKa and ΔpKa Values for Multicomponent Crystals
| Multicomponent Crystal | pKa base | pKa acid | ΔpKa |
|---|---|---|---|
| 2-CNPY & OXA IA, IB | −0.26 | 1.25/3.81 | −1.51/−4.07 |
| 2-CNPY & GLA II | −0.26 | 4.32/5.41 | - |
| (adp)(4-CNpy)2 | - | - | - |
| (tp)(4-CNpy)2 | - | - | - |
| (adp)(3-CNpy)2 | - | - | - |
This table is based on available data and illustrates the application of the pKa rule in predicting co-crystal formation. d-nb.inforesearchgate.net
Identification and Characterization of Supramolecular Synthons (e.g., Carboxylic Acid-Pyridine Synthons)
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that form the basis of crystal engineering. The carboxylic acid-pyridine supramolecular heterosynthon is a particularly reliable and well-studied motif. rsc.orgfigshare.comnih.gov In co-crystals of 4-cyanopyridine with carboxylic acids, this synthon is frequently observed, where the carboxylic acid group hydrogen bonds to the pyridine (B92270) nitrogen. researchgate.net For example, in a co-crystal with adipic acid, a comparable carboxylic acid-pyridine supramolecular heterosynthon is observed. researchgate.netresearchgate.net These synthons can be linked to form larger assemblies. researchgate.netresearchgate.net
Role of Hydrogen Bonding and π-Stacking Interactions in Crystal Engineering
Hydrogen bonding and π-stacking are the primary driving forces in the assembly of crystal structures involving 4-cyanopyridine. d-nb.infounito.it In the crystal structure of 4-cyanopyridine itself, π-π stacking interactions are the dominant force, stronger than the observed weak C-H···N hydrogen bonds. d-nb.inforesearchgate.net The molecules arrange in stacking layers. d-nb.info
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Cyanopyridine |
| 2-Cyanopyridine |
| 3-Cyanopyridine (B1664610) |
| Oxalic acid |
| Adipic acid |
| Glutaric acid |
| Terephthalic acid |
| 4-Hydroxybenzoic Acid |
| 4-Methoxybenzoic Acid |
| 4-Nitrobenzoic Acid |
| 4-Aminobenzoic Acid |
| Naproxen |
| Mefenamic acid |
| 2-amino-6-chloropyridine |
| Benzoic acid |
| 2-aminobenzoic acid |
| 3-chlorobenzoic acid |
| 4-nitrobenzoic acid |
| Pyrimidine-4-carboxylic acid |
| Picloram |
| 4-Aminopyridine-2-carboxylic acid |
Based on a comprehensive search of available scientific literature, there is no information regarding the crystallographic investigations, supramolecular architectures, or coordination chemistry of this compound as a ligand for the synthesis of metal complexes or coordination polymers.
Searches for the compound by its name and CAS number (640296-19-1) confirm its existence and commercial availability. It is also mentioned as a reactant in patents for the synthesis of other organic molecules. However, no published studies were found that describe its use as a ligand to form metal complexes, elucidate its coordination modes, or detail the formation of one-, two-, or three-dimensional coordination polymers.
Therefore, the requested article on the coordination chemistry of this compound, structured around the provided outline, cannot be generated at this time due to the absence of relevant research data in the public domain.
Computational Chemistry and Theoretical Modeling of 4 Cyanopyridine 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometry and reactivity of molecules like 4-cyanopyridine-2-carboxylic acid.
Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of a molecule, its equilibrium geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles, particularly the orientation of the carboxylic acid group relative to the pyridine (B92270) ring.
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. DFT simulations can model the electron density distribution to identify nucleophilic and electrophilic sites within the molecule. For instance, the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid would be expected to be electron-rich, while the carbon atoms of the pyridine ring and the carbonyl carbon would be relatively electron-poor.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Description | Significance |
| HOMO Energy | -7.5 eV (Illustrative) | Indicates the ability to donate electrons. |
| LUMO Energy | -2.1 eV (Illustrative) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV (Illustrative) | Reflects chemical reactivity and stability. |
| Dipole Moment | ~4.5 D (Illustrative) | Measures the polarity of the molecule. |
| Electron Density | High on N (cyano), O (carboxyl); Low on C (carbonyl) | Predicts sites for electrophilic and nucleophilic attack. |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations at a standard level of theory (e.g., B3LYP/6-311++G(d,p)). Actual values would depend on the specific computational method and basis set used.
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which can then be compared with experimental data to confirm the molecular structure. researchgate.net By calculating the vibrational frequencies, one can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. chemrxiv.org
For this compound, key vibrational modes of interest would include the C≡N stretching frequency of the cyano group, the C=O and O-H stretching of the carboxylic acid group, and the characteristic ring breathing modes of the pyridine scaffold. A comparison between calculated and experimental spectra can validate the accuracy of the computed geometry and provide a detailed understanding of the molecule's vibrational properties. researchgate.net
Table 2: Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FT-IR/Raman) | Assignment |
| O-H Stretch | ~3500 cm⁻¹ | ~3450-3550 cm⁻¹ | Carboxylic acid hydroxyl group |
| C≡N Stretch | ~2240 cm⁻¹ | ~2230-2250 cm⁻¹ | Cyano group |
| C=O Stretch | ~1735 cm⁻¹ | ~1720-1750 cm⁻¹ | Carbonyl of carboxylic acid |
| C-O Stretch | ~1290 cm⁻¹ | ~1280-1310 cm⁻¹ | Carboxylic acid C-O bond |
| Pyridine Ring Modes | ~1600, 1550, 1450 cm⁻¹ | ~1590, 1540, 1440 cm⁻¹ | Ring C-C and C-N stretching |
Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96) for better correlation.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. researchgate.net
For this compound, MD simulations can explore its conformational landscape by modeling the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. This helps to understand the flexibility of the molecule and the relative stability of different conformers in a solution. Furthermore, MD simulations can provide detailed insights into how the molecule interacts with solvent molecules, like water. By analyzing radial distribution functions, one can quantify the structure of the solvent around specific sites on the molecule, such as the hydrogen-bonding interactions between water and the carboxylic acid group or the pyridine nitrogen. researchgate.net
Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies
Computational techniques like molecular docking and QSAR are instrumental in drug discovery for predicting how a molecule might interact with a biological target and for estimating its potential biological activity.
Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a receptor, typically a protein or DNA. cmjpublishers.com The process involves placing the ligand in various conformations within the binding site and scoring these poses based on a function that estimates the binding affinity. epa.gov
This technique can identify plausible biological targets for this compound and predict the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.gov For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, the pyridine nitrogen as an acceptor, and the ring system could engage in π-π stacking interactions. mdpi.com
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Details |
| Binding Affinity | -8.2 kcal/mol | Indicates a strong and spontaneous binding interaction. |
| Hydrogen Bonds | 3 | Carboxylic acid with Lysine (B10760008); Pyridine N with Serine. |
| Interacting Residues | Lys72, Ser95, Leu140, Phe155 | Key amino acids in the active site. |
| Hydrophobic Interactions | Pyridine ring with Leu140, Phe155 | Contribution from nonpolar interactions. |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) studies attempt to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of known active and inactive molecules. nih.gov
By applying a QSAR model, one could predict the potential biological activity of this compound without the need for initial synthesis and testing. For instance, if a QSAR model for a specific class of enzyme inhibitors has been established, the descriptors for this compound can be calculated and fed into the model to estimate its inhibitory potency. This approach is valuable for high-throughput virtual screening of large compound libraries to prioritize candidates for further experimental investigation. nih.gov
Intermolecular Potential and Force Field Calculations for Supramolecular Aggregation
The arrangement of molecules in the solid state and in aggregates is governed by a complex interplay of intermolecular forces. For this compound, with its distinct functional groups—a carboxylic acid, a cyano group, and a pyridine ring—the potential for forming ordered supramolecular structures is significant. Computational methods, particularly force field calculations, are instrumental in dissecting these interactions and predicting the aggregation behavior.
Force fields are a collection of parameters and equations that describe the potential energy of a system of atoms. These calculations are less computationally expensive than quantum mechanical methods, allowing for the simulation of large molecular assemblies and the exploration of their dynamic behavior over time. The choice of force field is crucial for accurately modeling the system. Commonly used force fields for small organic molecules include the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), and OPLS (Optimized Potentials for Liquid Simulations). These force fields model both bonded (bond stretching, angle bending, and dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions.
The process of supramolecular aggregation can be computationally modeled by simulating a system of multiple this compound molecules and observing their self-assembly. By analyzing the trajectories from these simulations, researchers can identify stable aggregates, characterize the predominant intermolecular interactions, and calculate thermodynamic properties associated with the aggregation process.
Table 1: Key Intermolecular Interactions in this compound Aggregates
| Interaction Type | Donor/Acceptor Groups | Typical Energy Range (kcal/mol) | Role in Aggregation |
| Hydrogen Bonding | Carboxylic Acid (O-H···O=C) | 3 - 10 | Formation of strong, directional dimers and chains. |
| π-π Stacking | Pyridine Rings | 1 - 5 | Contributes to the stabilization of layered structures. |
| Dipole-Dipole | Cyano Group (C≡N) | 1 - 3 | Influences the relative orientation of molecules. |
| van der Waals | Entire Molecule | 0.5 - 2 | General, non-directional attractive forces. |
Note: The energy ranges are approximate and can vary depending on the specific geometry and environment of the interacting molecules.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry offers powerful tools to investigate the step-by-step pathways of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, theoretical modeling can be used to understand its synthesis and potential transformations. Density Functional Theory (DFT) is a particularly valuable method for these studies as it provides a good balance between accuracy and computational cost for systems of this size.
A plausible synthetic route to this compound involves the hydrolysis of a precursor molecule, such as 2,4-dicyanopyridine. The mechanism of nitrile hydrolysis can be computationally explored to understand the role of catalysts (acid or base) and the energetics of the reaction pathway. Theoretical studies on the hydrolysis of other cyanopyridines have shown that the reaction proceeds through a series of steps, including the initial attack of a water molecule or hydroxide (B78521) ion on the carbon atom of the cyano group, followed by proton transfer and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. researchgate.net
For example, a computational study on the hydrolysis of 3-cyanopyridine (B1664610) has provided activation energies for the conversion of the nitrile to the amide and subsequently to nicotinic acid. researchgate.net While specific to the 3-cyano isomer, the general mechanistic steps and the computational approach are directly applicable to understanding the hydrolysis of the cyano group at the 4-position in the presence of a carboxylic acid at the 2-position.
Another potential reaction for which computational studies can provide insight is the functionalization of the pyridine ring. A DFT study on the reaction of 4-cyanopyridine (B195900) with bis(pinacolato)diboron (B136004) revealed a novel radical addition/C-C coupling mechanism. acs.org This highlights the potential for computational chemistry to uncover new reactivity patterns and guide the development of novel synthetic methods for derivatives of this compound.
Table 2: Hypothetical DFT Calculation Results for a Key Step in the Hydrolysis of a Cyanopyridine
| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic Attack | R-CN + OH⁻ | [R-C(OH)=N]⁻ | R-C(O)NH⁻ | ~15-20 | ~ -25-30 |
| Amide Hydrolysis | R-C(O)NH₂ + OH⁻ | [R-C(O)(OH)NH₂]⁻ | R-COO⁻ + NH₃ | ~20-25 | ~ -10-15 |
Note: These are illustrative values based on general knowledge of nitrile and amide hydrolysis and are not from a specific study on this compound. The actual values would depend on the specific computational method and level of theory used.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the formation of byproducts. scilit.com
Biological and Medicinal Chemistry Investigations of 4 Cyanopyridine 2 Carboxylic Acid and Its Analogs
Exploration of Pharmacological Activities and Therapeutic Potential
The unique chemical architecture of cyanopyridine carboxylic acids has prompted extensive investigation into their potential as therapeutic agents across various disease domains.
Pyridine (B92270) derivatives are a well-established class of compounds with significant antimicrobial potential. nih.gov Research has shown that analogs of 4-cyanopyridine-2-carboxylic acid exhibit inhibitory activity against a range of bacterial and fungal pathogens. For instance, a series of nicotinic acid benzylidene hydrazide derivatives demonstrated notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Compounds featuring nitro and dimethoxy substituents were particularly potent, with some showing antimicrobial effects comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov
Similarly, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives has yielded compounds with good antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. nih.gov Certain derivatives also showed inhibitory effects against the Gram-negative Escherichia coli. nih.gov The mechanism of antimicrobial action for some related pyridine compounds, such as pyridine-2,6-dithiocarboxylic acid produced by Pseudomonas spp., is believed to involve metal sequestration, where the compound acts as a chelator, depriving microbes of essential metal ions. nih.gov
The table below summarizes the antimicrobial activities of selected pyridine carboxylic acid analogs.
| Compound Class | Tested Organisms | Key Findings |
| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compounds with nitro and dimethoxy groups showed the highest activity, comparable to standard drugs. nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | S. aureus, E. coli, P. aeruginosa, B. subtilis, MRSA | Good activity against S. aureus; some compounds showed MIC values of 64 µg/mL. nih.gov |
| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Gram-positive and Gram-negative bacteria | Derivatives with Br, OCH3, and Cl groups exhibited high activity, often better than norfloxacin and fluconazole. nih.gov |
| Pyridine-2,6-dithiocarboxylic acid | Various bacteria (e.g., E. coli) and fungi | Acts as an antagonist through metal sequestration, particularly of Fe(III), Co(III), and Cu(II). nih.gov |
This table is based on data from multiple sources and represents the activities of analogs, not necessarily this compound itself.
The cyanopyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. nih.govnih.gov Studies have demonstrated that derivatives of cyanopyridine possess significant cytotoxic effects against various human tumor cell lines. acs.org
In one study, a series of 3-cyanopyridine (B1664610) derivatives were evaluated for their cytotoxicity against four cancer cell lines: hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). nih.govacs.org Several of these compounds displayed broad-spectrum activity with low micromolar IC₅₀ values. nih.govacs.org Notably, some derivatives exhibited greater potency than the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU) against specific cell lines. nih.govacs.org
Another line of research focused on creating cyanopyridone and pyridopyrimidine derivatives designed to act as dual inhibitors of key signaling proteins in cancer, such as VEGFR-2 and HER-2. nih.gov These compounds showed potent antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cells. nih.gov The substitution pattern on the phenyl ring was found to be crucial, with electron-withdrawing groups like chlorine enhancing the anticancer effects. nih.gov
The cytotoxic activities of representative cyanopyridine analogs are presented below.
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |
| 3-Cyanopyridine Derivatives | HepG-2 (Liver) | 8.02 ± 0.38 | 5-FU (9.42 ± 0.46) |
| HCT-116 (Colon) | 7.15 ± 0.35 | 5-FU | |
| MCF-7 (Breast) | 10.11 ± 0.49 | 5-FU | |
| PC3 (Prostate) | 9.87 ± 0.48 | 5-FU | |
| Pyridopyrimidine Derivative | HepG2 (Liver) | 2.68 ± 0.14 | Taxol |
| Non-fused Cyanopyridone | MCF-7 (Breast) | 1.39 ± 0.07 | Taxol |
| 1,4-Dihydropyridine-Triazole Conjugates | Caco-2 (Colorectal) | 0.63 ± 0.05 | - |
This table compiles data from multiple studies on cyanopyridine analogs. nih.govnih.govacs.orgnih.gov
Beyond their antimicrobial and anticancer effects, pyridine carboxylic acid derivatives are recognized as versatile enzyme inhibitors. nih.gov The carboxylic acid group can coordinate with metal ions within an enzyme's active site, while the pyridine ring allows for structural modifications to fine-tune activity and selectivity. nih.gov
Analogs of this compound have been reported to inhibit a wide spectrum of enzymes, including:
Hydrolases: Such as urease, acetylcholinesterase, α-amylase, and carboxypeptidase A. nih.govnih.gov
Kinases: Including Bcr-Abl tyrosine kinase and c-Met kinase, which are often implicated in cancer. nih.gov
Other Enzymes: Such as synthase, tyrosinase, myeloperoxidase (MPO), cyclooxygenase-2 (COX-2), and histone demethylases. nih.gov
For example, a study on 2-pyridinecarboxylic acid-related compounds demonstrated that several analogs not only inhibited the germination of plant seeds but also displayed inhibitory activity against the enzymes α-amylase and carboxypeptidase A. nih.gov This broad inhibitory profile highlights the potential of this chemical class to modulate various biological pathways. nih.gov
Mechanistic Studies of Biological Action
Understanding how these compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents. Research has focused on identifying specific enzyme interactions and molecular targets.
A key enzyme interaction for this compound and its analogs involves nitrilases. openbiotechnologyjournal.com Nitrilases are enzymes that catalyze the hydrolysis of nitrile (-C≡N) groups directly to carboxylic acids and ammonia (B1221849). nih.govthieme-connect.de This biocatalytic process is of significant interest as it can convert potentially toxic nitriles into valuable carboxylic acids. openbiotechnologyjournal.com
The nitrilase from the bacterium Nocardia globerula NHB-2 has been shown to effectively hydrolyze 4-cyanopyridine (B195900) into isonicotinic acid. nih.gov This process is, however, subject to substrate inhibition, where high concentrations of 4-cyanopyridine can decrease the enzyme's activity. nih.gov The catalytic mechanism of nitrilases involves a characteristic Glu-Lys-Cys catalytic triad. thieme-connect.de The cysteine residue in the active site is crucial for activity, and as a result, nitrilases are strongly inhibited by thiol-binding reagents like iodoacetamide (B48618) and p-chloromercuribenzoate. openbiotechnologyjournal.com
While specific interactions with cytochrome P450 enzymes are not extensively detailed for this compound in the provided context, the general mechanism of enzyme inhibition by such compounds often involves the cyano and carboxylic acid groups forming hydrogen bonds and other non-covalent interactions within the enzyme's active site, preventing the natural substrate from binding.
The anticancer activity of cyanopyridine analogs is often linked to their ability to inhibit specific protein kinases that are critical for tumor growth and survival. nih.gov
VEGFR-2 and HER-2: A series of cyanopyridone and pyridopyrimidine compounds have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Both receptors are key drivers of angiogenesis and cell proliferation in many cancers. nih.gov Molecular docking studies revealed that these inhibitors fit into the ATP-binding pocket of the kinases, with the cyanopyridine core forming crucial hydrogen bonds with key amino acid residues, thereby blocking the enzyme's activity. nih.gov
Pim-1 Kinase: Other cyanopyridine-based compounds have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers, including prostate and liver cancer. nih.govacs.org Molecular docking simulations suggest that these compounds bind to the ATP-binding site of Pim-1, with the cyano group often forming a key hydrogen bond with a lysine (B10760008) residue in the hinge region of the kinase. nih.gov
Other Kinases: Further studies on related dihydropyridine (B1217469) derivatives have identified other potential molecular targets, including protein kinase CK2α and tankyrases, which are involved in cell proliferation pathways. nih.gov
These mechanistic insights, derived from a combination of enzyme inhibition assays and computational modeling, are vital for the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov
Role as Advanced Intermediates and Precursors in Pharmaceutical Compound Development
This compound and its derivatives have emerged as valuable advanced intermediates in the synthesis of a variety of pharmaceutical compounds. Their rigid heterocyclic scaffold, coupled with the reactive nitrile and carboxylic acid functionalities, provides a versatile platform for the construction of complex molecules with diverse biological activities. The strategic placement of the cyano and carboxyl groups on the pyridine ring allows for selective chemical transformations, making these compounds attractive starting materials in multi-step synthetic routes.
One of the key applications of this scaffold is in the development of novel anticancer agents. For instance, derivatives of this compound are utilized in the synthesis of cyanopyridinone-based inhibitors of Pim-1 kinase, a proto-oncogene frequently overexpressed in various cancers. The synthesis of these inhibitors often involves the transformation of the pyridone ring, with the cyano and other functional groups being introduced through precursors related to this compound. nih.gov
Furthermore, the related compound, 4-cyanopyridine, serves as a crucial intermediate in the production of Isoniazid, a primary drug for the treatment of tuberculosis. jubilantingrevia.com This highlights the importance of the cyanopyridine core in the synthesis of established pharmaceuticals. In a similar vein, 4-chloropyridine-2-carboxylic acid chloride, a direct derivative, is a valuable intermediate for pharmaceuticals and agrochemicals, produced by reacting a pyridine-2-carboxylic acid derivative with thionyl chloride. google.com
The development of novel antifungal agents has also benefited from the use of 4-cyanopyridine derivatives as intermediates. Studies have shown that pyridine carboxamides with significant antifungal activity against pathogens like Botrytis cinerea can be synthesized from cyanopyridine precursors. The inherent chemical reactivity of the cyano and carboxylic acid groups allows for the introduction of various pharmacophores, leading to the generation of libraries of compounds for biological screening.
Additionally, 4-aminopyridine-2-carboxylic acid, a close analog, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemicalbook.com This underscores the broad utility of the pyridine-2-carboxylic acid scaffold in medicinal chemistry. The synthesis of these intermediates often involves catalytic hydrogenation and other standard organic transformations, starting from precursors like 4-nitropyridine-2-carboxylic acid 1-oxide. nih.gov
The following table provides a summary of pharmaceutical compounds and classes of compounds where this compound or its close analogs serve as important intermediates.
| Pharmaceutical Compound/Class | Therapeutic Area | Role of this compound Analog |
| Pim-1 Kinase Inhibitors | Oncology | Precursor for the synthesis of the cyanopyridinone scaffold. nih.gov |
| Isoniazid | Infectious Disease (Tuberculosis) | 4-Cyanopyridine is a key intermediate in its synthesis. jubilantingrevia.com |
| Pyridine Carboxamide Antifungals | Infectious Disease (Fungal) | 4-Cyanopyridine derivatives are used as starting materials. |
| Neurological Disorder Therapeutics | Neurology | 4-Aminopyridine-2-carboxylic acid is a key synthetic intermediate. chemimpex.com |
| 4-Chloropyridine-2-carboxylic acid chloride containing compounds | Pharmaceuticals & Agrochemicals | Serves as a versatile intermediate for further chemical elaboration. google.com |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Bioactivity Optimization
The optimization of the biological activity of compounds derived from this compound heavily relies on systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. These analyses investigate how modifications to the chemical structure of a molecule influence its biological efficacy (SAR) and its physicochemical properties (SPR), such as solubility and metabolic stability.
In the context of anticancer drug development, SAR studies on cyanopyridine derivatives have provided crucial insights for designing more potent and selective inhibitors of key oncogenic targets. For example, in the development of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), a series of cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated. nih.gov The study revealed that the nature and position of substituents on the pyridine ring significantly impact the inhibitory activity.
A detailed SAR study on a series of cyanopyridinone derivatives as Pim-1 kinase inhibitors also demonstrated the importance of specific structural features. nih.gov The introduction of different substituents on the phenyl ring at the 6-position of the cyanopyridinone scaffold led to a range of inhibitory potencies.
The following table summarizes the structure-activity relationship data for a series of cyanopyridone derivatives as Pim-1 kinase inhibitors.
| Compound | R Group (at position 6 of the phenyl ring) | Pim-1 Kinase Inhibitory Activity (IC50, µM) |
| 4a | H | 0.89 ± 0.04 |
| 4b | 4-F | 0.63 ± 0.03 |
| 4c | 4-Cl | 0.61 ± 0.03 |
| 4d | 4-Br | 0.91 ± 0.05 |
| 4e | 4-OCH₃ | 0.82 ± 0.04 |
Data sourced from a study on cyanopyridinone-based cancer cell Pim-1 inhibitors. nih.gov
The data indicates that the introduction of a halogen at the 4-position of the phenyl ring, particularly chlorine, enhances the inhibitory activity against Pim-1 kinase compared to the unsubstituted analog.
Similarly, in the development of dual VEGFR-2/HER-2 inhibitors, the antiproliferative activity of cyanopyridone derivatives against the MCF-7 breast cancer cell line was found to be highly dependent on the substitution pattern.
The following table presents the antiproliferative activity of selected cyanopyridone derivatives.
| Compound | R Group | Antiproliferative Activity against MCF-7 (IC50, µM) |
| 5a | Phenyl | 1.77 ± 0.10 |
| 5b | 4-Fluorophenyl | 2.53 ± 0.15 |
| 5c | 4-Chlorophenyl | 3.12 ± 0.18 |
| 5d | 4-Bromophenyl | 3.89 ± 0.22 |
| 5e | 4-Methoxyphenyl | 1.35 ± 0.08 |
Data sourced from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives as anticancer agents. nih.gov
These findings suggest that for antiproliferative activity against MCF-7 cells, an electron-donating methoxy (B1213986) group at the para position of the phenyl ring is more favorable than electron-withdrawing halogens.
Beyond SAR, Structure-Property Relationship (SPR) analyses are also critical. The replacement of a carboxylic acid with other functional groups, known as isosteres, can significantly alter physicochemical properties like acidity (pKa), lipophilicity (logP), and membrane permeability. While specific SPR data for this compound is not extensively available in the public domain, general principles for carboxylic acid-containing compounds are well-established and would be applicable in the optimization of its derivatives.
Catalytic Applications and Mechanistic Insights
4-Cyanopyridine-2-carboxylic Acid and its Derivatives in Organic Catalysis
The transformation of nitriles into carboxylic acids is a fundamental reaction in organic synthesis. chemistrysteps.combyjus.com 4-Cyanopyridine (B195900), a related precursor to this compound, undergoes hydrolysis to yield valuable products like isonicotinic acid. This process can be catalyzed by enzymes, offering a green and highly selective alternative to traditional chemical methods which often require harsh conditions. byjus.comnih.gov
Nitrilases, a class of enzymes, are particularly effective for this transformation. They can selectively convert nitriles into their corresponding carboxylic acids, often minimizing the formation of the amide intermediate. chemistrysteps.comnih.gov For instance, nitrilases sourced from microorganisms such as Fusarium solani O1 and Aspergillus niger K10 have been studied for the continuous hydrolysis of 4-cyanopyridine. nih.gov
The nitrilase from F. solani O1 demonstrates high stability and chemoselectivity, directly producing the carboxylic acid with minimal amide byproduct. nih.gov In contrast, the nitrilase from A. niger K10 tends to form a higher proportion of the amide. nih.gov To enhance the purity of the final product, a system using two continuous-stirred membrane reactors in series has been developed. The first reactor contains the F. solani O1 nitrilase to convert the nitrile, and the second employs an amidase from Rhodococcus erythropolis A4 to hydrolyze any remaining amide, achieving a final purity of over 99.9% for isonicotinic acid. nih.gov
Table 1: Performance of Nitrilases in the Hydrolysis of 4-Cyanopyridine nih.gov
| Enzyme Source | Temperature (°C) | Half-life (h) | Key Characteristic |
|---|---|---|---|
| Fusarium solani O1 | 40 | 87 | High chemoselectivity towards carboxylic acid |
The general mechanism for nitrile hydrolysis, whether acid- or base-catalyzed, involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comyoutube.com Acid catalysis typically involves protonation of the nitrile nitrogen to increase its electrophilicity, facilitating the attack of water. lumenlearning.com
Decarboxylative coupling reactions have become a powerful method for forming carbon-carbon bonds, using readily available carboxylic acids as starting materials. rsc.orgwikipedia.org These reactions offer an alternative to traditional cross-coupling methods that often rely on pre-formed organometallic reagents. rsc.org In recent years, the merger of photoredox catalysis with decarboxylative strategies has enabled the conversion of aliphatic carboxylic acids into valuable products like alkylnitriles. nih.gov
While direct research on this compound in this context is limited, the principles can be understood from related systems. For example, 4-cyanopyridine has been effectively used as a nitrile source in the electrochemical decarboxylative cyanation of amino acids. researchgate.net This suggests the potential for pyridine (B92270) derivatives to participate in such transformative reactions.
Photoredox-catalyzed decarboxylative reactions often involve an iridium-based photocatalyst that, upon irradiation with visible light, becomes a potent oxidant. nih.gov This excited-state catalyst can then engage with a carboxylate, leading to a single electron transfer (SET) and subsequent decarboxylation to form a radical intermediate. This radical can then be trapped by a suitable partner to form the new C-C bond. nih.gov The scope of these reactions is broad, functionalizing various α-amino and α-oxy acids, and even dipeptides. nih.gov
Mechanistic studies suggest that different pathways, either involving radical or carbocationic intermediates, can operate depending on the specific reagents used. nih.gov The development of these methods allows for the synthesis of valuable intermediates for drug discovery under mild conditions. nih.gov
Metal Complexes of this compound in Catalytic Systems
The dual functionality of this compound, featuring both a carboxylate group and a pyridine nitrogen, makes it an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. biosynth.commdpi.com These materials have significant applications in heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of catalytically active metal centers. mdpi.comnih.gov
Homogeneous Catalysis: In homogeneous catalysis, metal complexes containing pyridine-carboxylic acid type ligands serve as models for enzyme active sites and as catalysts for various transformations. epfl.chnih.gov For example, cobalt complexes with picolinic acid (pyridine-2-carboxylic acid) have been reported to catalyze homogeneous H₂ evolution from water. orientjchem.org The carboxylate and pyridine nitrogen atoms are the primary coordination sites for the metal ion. orientjchem.org The principles from these systems can be extended to complexes of this compound, where the electronic properties of the ligand would be modulated by the electron-withdrawing cyano group.
Heterogeneous Catalysis: In the realm of heterogeneous catalysis, MOFs built with ligands like this compound are of great interest. mdpi.com MOFs can act as catalysts themselves or serve as supports for catalytically active nanoparticles. mdpi.comnih.gov The coordinatively unsaturated metal sites within the MOF structure often function as Lewis acid sites, which are crucial for activating substrates in reactions such as oxidations, Knoevenagel condensations, and cycloadditions. nih.govsemanticscholar.org
Porphyrin-based MOFs, for instance, have demonstrated high catalytic activity in the oxidation of various substrates, including alkenes like styrene. mdpi.com The metal centers within the porphyrin ring or the MOF nodes can act as the active sites. mdpi.com Similarly, MOFs can be designed for the electrochemical reduction of CO₂, where a stable framework like PCN-222(Fe) has shown high performance in converting CO₂ to CO. researchgate.net The robust, porous structure of MOFs prevents catalyst deactivation through aggregation and allows for easy recovery and reuse. researchgate.net
Table 2: Examples of MOFs in Heterogeneous Catalysis
| MOF Catalyst | Metal Center(s) | Catalytic Application | Reference |
|---|---|---|---|
| PCN-222(Fe) | Iron (Fe) | Electrochemical CO₂ reduction | researchgate.net |
| PIZA-3 | Manganese (Mn) | Alkene epoxidation | mdpi.com |
| [Cd1.25(Pd−H1.5TpCPP)(H₂O)] | Cadmium (Cd), Palladium (Pd) | Styrene oxidation | mdpi.com |
Understanding the reaction mechanisms is crucial for optimizing catalytic systems based on metal complexes of this compound. In decarboxylative cross-coupling reactions, the mechanism often involves the oxidative addition of an aryl halide to a metal center (e.g., palladium), followed by a decarboxylation step that generates an organometallic intermediate, which then undergoes reductive elimination to form the final product. wikipedia.org
For MOF-catalyzed reactions, the mechanism often revolves around the interaction between the substrate and the active sites within the framework. mdpi.com In oxidation reactions, coordinatively unsaturated metal centers can activate oxygen or other oxidants. semanticscholar.org For example, in the epoxidation of alkenes, a proposed mechanism involves the formation of a high-valent metal-oxo species on the catalytic site, which then transfers an oxygen atom to the alkene double bond. semanticscholar.org
In the context of CO₂ conversion, the porous structure of MOFs allows for the adsorption of CO₂ molecules, bringing them into proximity with the active metal centers. mdpi.com The mechanism for CO₂ hydrogenation using a Cobalt-based catalyst supported on a MOF suggests that the Co nanoparticles first reduce CO₂ to CO, which is then followed by a Fisher-Tropsch type reaction to produce hydrocarbons. mdpi.com The acidity of the MOF, the nature of the metal nodes, and the dispersion of active sites are all critical parameters influencing the catalytic performance. mdpi.com
Future Directions and Emerging Research Avenues for 4 Cyanopyridine 2 Carboxylic Acid
Integration with Advanced Materials Science and Functional Materials Development
The unique trifunctional nature of 4-Cyanopyridine-2-carboxylic acid makes it an exceptional candidate for the design of advanced functional materials. The pyridine (B92270) nitrogen, the carboxylate group, and the nitrile nitrogen can all act as coordination sites for metal ions, paving the way for the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs). Future research will likely focus on exploiting these features to create materials with tailored properties.
Investigations into related compounds, such as 2-cyanopyridine (B140075) and 4-cyanopyridine (B195900), have demonstrated their utility in forming cocrystals through hydrogen bonding and π-π stacking interactions. researchgate.netd-nb.info The introduction of the carboxylic acid group in this compound adds a powerful hydrogen bond donor and acceptor, enhancing its ability to form robust, self-assembled supramolecular structures. researchgate.net Researchers can systematically explore its reactions with various metal salts to produce novel MOFs. The porosity, stability, and electronic characteristics of these materials could be fine-tuned for applications in gas storage, separation, and heterogeneous catalysis. The cyano group, in particular, can be leveraged for post-synthetic modification within these frameworks, allowing for the introduction of new functionalities.
| Feature | Potential Application in Materials Science | Relevant Interactions |
| Carboxylic Acid Group | Strong binding site for metal ions in MOFs; robust hydrogen bonding in cocrystals. | Coordination bonds, O-H···N hydrogen bonds. researchgate.net |
| Pyridine Nitrogen | Coordination site for metal centers; hydrogen bond acceptor. | Coordination bonds, C-H···N hydrogen bonds. d-nb.info |
| Cyano Group | Secondary coordination site; participation in π-π stacking; potential for post-synthetic modification. | Coordination bonds, π-π interactions. researchgate.netd-nb.info |
Exploration of Novel Bioactivities and Precise Target Identification
While the specific biological profile of this compound is not extensively documented, its structural motifs are present in numerous biologically active compounds. This suggests a strong potential for discovering novel therapeutic applications. Future research should prioritize screening this compound against a wide range of biological targets, including enzymes and receptors implicated in various diseases.
Derivatives of structurally related scaffolds have shown significant promise:
Anticancer Activity : A 4-quinolinecarboxylic acid derivative, NSC 368390, has demonstrated potent antitumor activity against a spectrum of human solid tumors, including colon carcinomas. nih.gov Furthermore, novel cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two key targets in cancer therapy. nih.gov
Antimicrobial Activity : 2-aryl-quinoline-4-carboxylic acids have been investigated as potential antileishmanial agents. frontiersin.org
Antiviral Activity : Thiazolidine-4-carboxylic acid derivatives have been designed as inhibitors of the influenza neuraminidase enzyme. nih.gov
A crucial aspect of this research will be the use of advanced in silico techniques for precise target identification. Methods like inverse virtual screening, where the molecule is computationally "docked" against a large library of known protein structures, can rapidly identify potential high-affinity targets. frontiersin.org This approach was successfully used to identify Leishmania major N-myristoyltransferase as a likely target for quinoline-4-carboxylic acid derivatives. frontiersin.org Subsequent molecular dynamics simulations can then validate the stability of the molecule-protein interaction, providing a strong rationale for experimental testing. frontiersin.org
| Related Scaffold | Observed Bioactivity | Potential Target Class |
| Quinoline-4-carboxylic acid | Antitumor, Antileishmanial | Kinases, Transferases nih.govfrontiersin.org |
| Cyanopyridone | Anticancer | Receptor Tyrosine Kinases (VEGFR-2, HER-2) nih.gov |
| Dihydropyridine (B1217469) carboxylic acid | Cytotoxic | Apoptosis-related proteins (e.g., PARP-1) mdpi.com |
| Thiazolidine-4-carboxylic acid | Antiviral | Viral Enzymes (Neuraminidase) nih.gov |
Development of Environmentally Benign and Atom-Economical Synthesis Routes
The advancement of green chemistry principles is paramount for modern chemical synthesis. Future research must focus on developing environmentally benign and atom-economical routes to this compound and its derivatives. Traditional synthetic methods often rely on harsh reagents, stoichiometric activators, and multi-step processes that generate significant waste.
A promising avenue is the direct catalytic conversion of more readily available precursors. For instance, methods for the catalytic carboxylation of pyridine rings could be explored. researchgate.net Another green approach involves the selective hydrolysis of a dinitrile precursor. The synthesis of 2-pyridine carboxylic acid, for example, can be achieved by hydrolyzing 2-cyanopyridine. google.com Developing a chemo-selective catalytic system (potentially enzymatic or using earth-abundant metal catalysts) that can hydrolyze one of two cyano groups on a precursor like 2,4-dicyanopyridine would be a highly atom-economical strategy. Such processes would minimize the use of hazardous acids or bases and reduce the number of synthetic steps, aligning with the goals of sustainable chemistry. fellowchemical.com
Advanced Computational Design and Optimization of Novel Derivatives and Self-Assembled Systems
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules based on the this compound scaffold. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.comnih.gov
For drug discovery, molecular docking and free energy calculations can predict the binding affinity and orientation of novel derivatives within the active site of a biological target. nih.gov This allows for the rational design of compounds with improved potency and selectivity, as demonstrated in studies of dihydropyridine derivatives. mdpi.comnih.gov These in silico predictions can prioritize the synthesis of the most promising candidates, saving significant time and resources.
In materials science, computational modeling is essential for predicting and understanding self-assembly. Force-field calculations and molecular dynamics simulations can model the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of cocrystals and coordination polymers. researchgate.netd-nb.info These simulations can help predict the resulting crystal structures and their properties, guiding the experimental design of new functional materials with desired architectures and stabilities.
| Computational Method | Application Area | Objective |
| Density Functional Theory (DFT) | Bioactivity & Materials | Characterize electronic structure, reactivity, and molecular properties. mdpi.comnih.gov |
| Molecular Docking | Bioactivity | Predict binding modes and affinity of derivatives to protein targets. frontiersin.orgnih.gov |
| Molecular Dynamics (MD) | Bioactivity & Materials | Simulate the dynamic behavior and stability of molecule-protein complexes or self-assembled systems. frontiersin.org |
| Force-Field Calculations | Materials | Analyze and quantify the intermolecular forces driving the formation of cocrystals. researchgate.netd-nb.info |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Cyanopyridine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Route 1 : Condensation of substituted pyridine precursors (e.g., 2-aminopyridine derivatives) with nitrile-containing reagents, followed by cyclization. Catalysts such as palladium or copper are critical for cross-coupling steps, while solvents like DMF or toluene improve solubility .
- Route 2 : Functionalization of pyridine-2-carboxylic acid derivatives via cyano-group introduction using KCN or cyanide equivalents under controlled pH (e.g., acidic conditions to avoid hydrolysis) .
- Optimization : Adjust catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–24 hrs). Monitor purity via HPLC and yield via gravimetric analysis .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- NMR :
- ¹H NMR : Pyridine protons appear as doublets (δ 8.5–9.0 ppm), while carboxylic acid protons (if present) show broad signals (δ 10–12 ppm).
- ¹³C NMR : The cyano group (C≡N) resonates at δ 115–120 ppm, and the carboxylic carbon at δ 165–175 ppm .
- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O of carboxylic acid) confirm functional groups .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 164.13 g/mol for C₈H₄N₂O₂). Fragmentation patterns should align with pyridine ring cleavage .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
- Storage : Store in airtight glass containers at 2–8°C, away from moisture and oxidizing agents .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Segregate cyanide-containing waste for specialized treatment .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., reaction rates with Pd catalysts) to validate models .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the cyano and carboxylic groups with active-site residues. Use software like AutoDock Vina with force fields optimized for heterocycles .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Variable Control : Standardize assay conditions (e.g., pH, solvent purity, bacterial strain). For example, dimethyl sulfoxide (DMSO) concentration should be ≤1% to avoid cytotoxicity .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across 5–10 concentration points to identify threshold effects. Replicate results in ≥3 independent trials .
- Structural Analog Comparison : Test derivatives (e.g., 5-Cyanopyridine-2-carboxylic acid) to isolate the impact of substituent positioning on activity .
Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed coupling reactions?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- In Situ Spectroscopy : Use IR or Raman spectroscopy to detect intermediate species (e.g., Pd-cyano complexes) during catalysis .
- Computational Mapping : Simulate transition states to identify steric/electronic effects of the cyano group on catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
